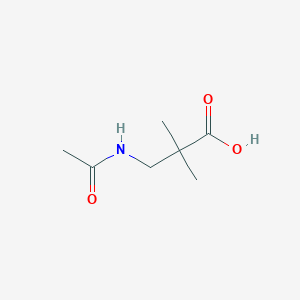

3-Acetamido-2,2-dimethylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetamido-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C7H13NO3 . It has a molecular weight of 159.18 g/mol . This compound is used for research purposes.

Synthesis Analysis

The synthesis of carboxylic acids like this compound can be achieved through various methods. These include the oxidation of alkylbenzenes, the oxidative cleavage of alkenes, the oxidation of primary alcohols and aldehydes, and the hydrolysis of nitriles .Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms . The detailed 3D structure can be viewed using specific software .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. The carbon atom of a carboxyl group has a high oxidation state, which means many of the chemical reactions used for their preparation are oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, molecular formula, and structure . More specific properties like melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Immunomodulating Effects

One compound closely related in function, Inosine pranobex, has been observed to exert antiviral and antitumor activities, which are secondary to an immunomodulating effect. Although preliminary, these studies suggest beneficial effects in treating various diseases and infections, highlighting the compound's potential as a valuable therapy for conditions with no satisfactory treatment available. Further, well-controlled studies in larger patient groups are required to confirm these findings (Campoli-Richards et al., 1986).

Environmental Toxicology

The environmental impact and toxicology of related compounds, including acetamide and formamide derivatives, have been extensively studied. These chemicals continue to hold commercial importance, and recent years have seen a significant increase in knowledge about their biological effects on humans. This information is crucial for understanding how exposure to similar compounds might affect human health and the environment, indicating a growing interest in the safe use and potential risks of chemical substances (Kennedy, 2001).

Antituberculosis Activity

Organotin complexes, which include structures related to 3-Acetamido-2,2-dimethylpropanoic acid, have demonstrated significant antituberculosis activity. This activity is influenced by the ligand environment, organic groups attached to tin, and the compound's structure. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity compared to their diorganotin(IV) counterparts. These findings suggest potential applications of this compound derivatives in developing antituberculosis agents, pending further investigation into their toxicity and mechanism of action (Iqbal et al., 2015).

Advanced Oxidation Processes

The use of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals like acetaminophen highlights the potential for chemical compounds to contribute to environmental remediation technologies. Research focusing on the by-products and biotoxicity of degradation pathways can offer insights into improving AOP systems for removing recalcitrant compounds from water, potentially applicable to compounds like this compound (Qutob et al., 2022).

Eigenschaften

IUPAC Name |

3-acetamido-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8-4-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGGYLDPNUJPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)